molecular formula C14H24N2O3 B14505759 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione CAS No. 64318-17-8

3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione

Cat. No.: B14505759
CAS No.: 64318-17-8
M. Wt: 268.35 g/mol
InChI Key: DGATZXAKXNPODI-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione typically involves multi-step reactions. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione . This intermediate is then further reacted with diethylamine and piperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is unique due to its specific substitution pattern on the piperidine ring and the presence of both diethyl and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64318-17-8

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

3,3-diethyl-1-(morpholin-4-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C14H24N2O3/c1-3-14(4-2)12(17)5-6-16(13(14)18)11-15-7-9-19-10-8-15/h3-11H2,1-2H3

InChI Key

DGATZXAKXNPODI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)CCN(C1=O)CN2CCOCC2)CC

Origin of Product

United States

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